
1-Methyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound belonging to the pyrrol-3-one family. These compounds are known for their diverse biological activities and are found in various natural products. The structure of this compound consists of a pyrrol-3-one ring substituted with a methyl group at the 1-position and a phenyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one can be synthesized through several methods. One common approach involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. For instance, the compound can be prepared by the cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one under mild reaction conditions .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization reactions. The use of palladium and copper catalysts in cross-coupling reactions is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrol-3-one derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The phenyl and methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrol-3-one derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
1-Methyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:
Biology: The compound exhibits anticancer, antihypertensive, anti-HIV, antiviral, and antimalarial activities.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: Pyrrol-3-one derivatives are used as flame retardants and in the development of new materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and proteins involved in disease pathways, leading to its therapeutic effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by affecting cell cycle regulators .
Comparación Con Compuestos Similares
1-Methyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one can be compared with other similar compounds, such as:
Isatin: A natural compound with anticancer and antiviral activities.
Isatisine: Known for its antiviral properties.
Fascaplysin: Exhibits anticancer activity.
Tryptanthrin: Has anti-inflammatory and anticancer properties.
Duocarmycin: A potent anticancer agent.
These compounds share similar structural features and biological activities, but this compound is unique due to its specific substitution pattern and diverse applications in various fields.
Propiedades
Número CAS |
118060-78-9 |
|---|---|
Fórmula molecular |
C11H11NO |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
1-methyl-2-phenyl-2H-pyrrol-3-one |
InChI |
InChI=1S/C11H11NO/c1-12-8-7-10(13)11(12)9-5-3-2-4-6-9/h2-8,11H,1H3 |
Clave InChI |
DVISZCQDKBWZCZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=O)C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


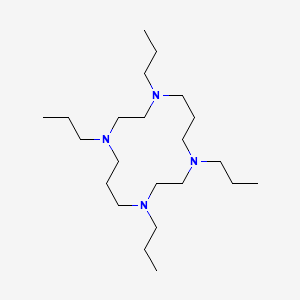
![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)

![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)
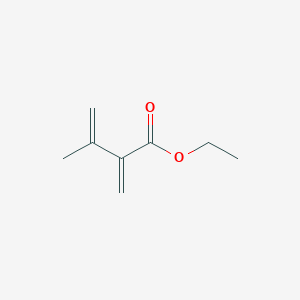
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)
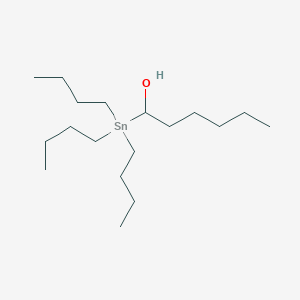
![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)
![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)

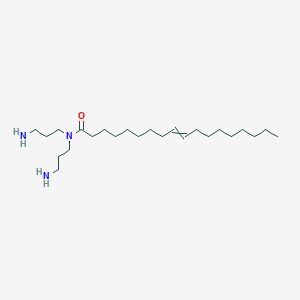
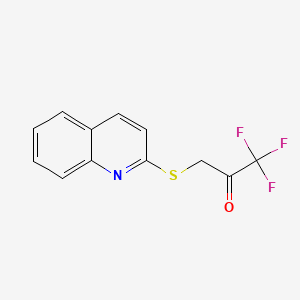
![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
